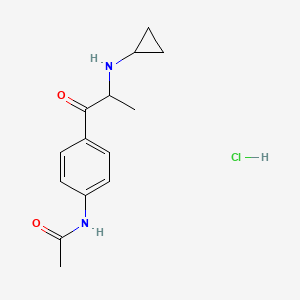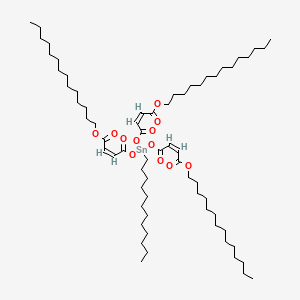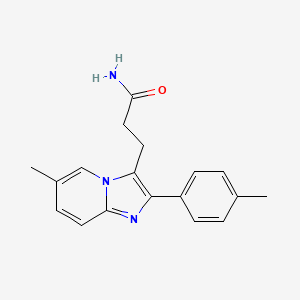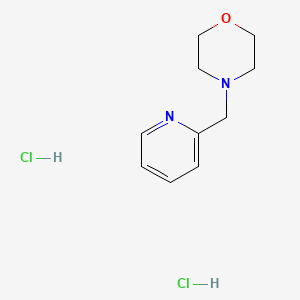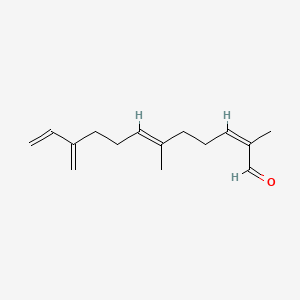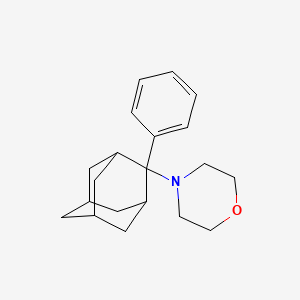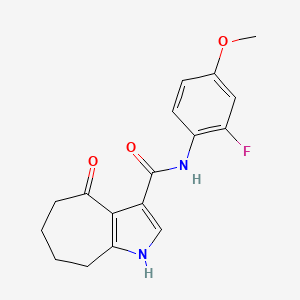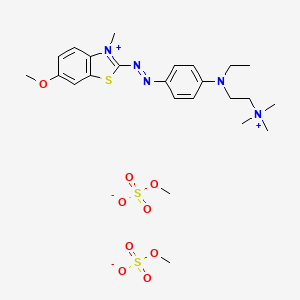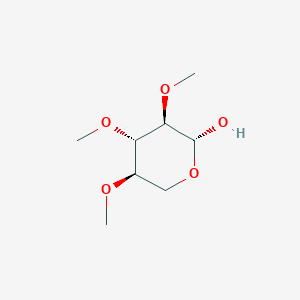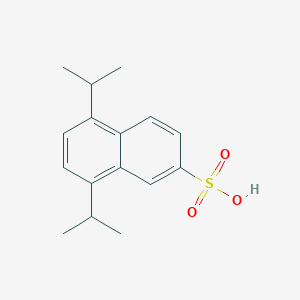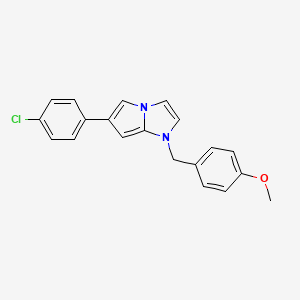
1H-Pyrrolo(1,2-a)imidazole, 6-(p-chlorophenyl)-1-(p-methoxybenzyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo(1,2-a)imidazole, 6-(p-chlorophenyl)-1-(p-methoxybenzyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its ring(s). This particular compound features a pyrroloimidazole core with substituted phenyl and benzyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(1,2-a)imidazole, 6-(p-chlorophenyl)-1-(p-methoxybenzyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrroloimidazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the p-chlorophenyl and p-methoxybenzyl groups via nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo(1,2-a)imidazole, 6-(p-chlorophenyl)-1-(p-methoxybenzyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo(1,2-a)imidazole, 6-(p-chlorophenyl)-1-(p-methoxybenzyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in biological pathways.
Receptors: Binding to receptors to modulate cellular responses.
Pathways: Interference with signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo(1,2-a)imidazole: The parent compound without substitutions.
6-(p-Chlorophenyl)-1H-Pyrrolo(1,2-a)imidazole: A similar compound with only the p-chlorophenyl group.
1-(p-Methoxybenzyl)-1H-Pyrrolo(1,2-a)imidazole: A similar compound with only the p-methoxybenzyl group.
Uniqueness
1H-Pyrrolo(1,2-a)imidazole, 6-(p-chlorophenyl)-1-(p-methoxybenzyl)- is unique due to the presence of both p-chlorophenyl and p-methoxybenzyl groups, which may impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
102280-84-2 |
|---|---|
Molecular Formula |
C20H17ClN2O |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C20H17ClN2O/c1-24-19-8-2-15(3-9-19)13-22-10-11-23-14-17(12-20(22)23)16-4-6-18(21)7-5-16/h2-12,14H,13H2,1H3 |
InChI Key |
CLKLUQKZZVUSLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN3C2=CC(=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


